molecular formula C14H15BrClNO6 B13713408 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside

Cat. No.: B13713408
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-BCESSLCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily for the detection of beta-glucosidase activity. This compound is widely utilized in molecular biology techniques such as gene expression analysis and reporter gene analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method One: Dissolve 5-bromo-4-chloro-3-indoxyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 5 hours, then filter through a cation exchange resin.

    Method Two: Dissolve the compound in methanol, cool to 0°C, and add methanolic sodium methoxide. Stir for 3 hours, then filter through a cation exchange resin.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Methanolic sodium methoxide, beta-glucosidase.

    Conditions: Low temperature (0°C) for synthesis, enzymatic conditions for hydrolysis.

Major Products:

Mechanism of Action

The compound acts as a substrate for beta-glucosidase. When beta-glucosidase cleaves the glycosidic bond, it produces 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to form an intensely blue product. This color change is used to detect the presence and activity of beta-glucosidase .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific application for detecting beta-glucosidase activity, whereas similar compounds are used for detecting other enzyme activities.

Properties

Molecular Formula

C14H15BrClNO6

Molecular Weight

408.63 g/mol

IUPAC Name

(2S,4R,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8?,11-,12-,13?,14-/m1/s1

InChI Key

OPIFSICVWOWJMJ-BCESSLCHSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br

Origin of Product

United States

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